molecular formula C12H21NO4 B8185717 trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid

trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid

Cat. No.: B8185717
M. Wt: 243.30 g/mol
InChI Key: RELMMCLJMQTQFA-PRHODGIISA-N
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Preparation Methods

The synthesis of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid involves multiple steps. One common method includes the following steps :

    Starting Material: The synthesis begins with cyclopentanone as the starting material.

    Formation of Intermediate: The cyclopentanone undergoes a series of reactions to form an intermediate compound.

    Introduction of tert-Butoxycarbonyl Group: The intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group.

    Final Product Formation:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid undergoes several types of chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is used in the development of pharmaceutical drugs, particularly in the synthesis of peptide-based therapeutics.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets . The Boc group serves as a protecting group for the amino group, allowing selective reactions to occur at other functional sites. This selective reactivity is crucial in the synthesis of complex molecules, particularly in peptide synthesis where the Boc group protects the amino group from unwanted reactions.

Comparison with Similar Compounds

trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid can be compared with other similar compounds such as :

    trans-2-tert-Butoxycarbonylamino-1-methyl-cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring.

    trans-2-tert-Butoxycarbonylamino-1-methyl-cyclobutanecarboxylic acid: Similar structure but with a cyclobutane ring.

The uniqueness of this compound lies in its specific ring size and the presence of the Boc protecting group, which provides distinct reactivity and stability properties.

Properties

IUPAC Name

(1R,2R)-1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(8,4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELMMCLJMQTQFA-PRHODGIISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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